molecular formula C19H15NO3 B5482873 2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid

2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid

Cat. No. B5482873
M. Wt: 305.3 g/mol
InChI Key: KZNLFMDVONQYPI-RMKNXTFCSA-N
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Description

The compound “2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid” is a complex organic molecule. It likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also seems to have a methoxyphenyl group attached to a vinyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions . For instance, a related compound was synthesized through a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinolines serve as essential scaffolds for lead compounds in drug development. Researchers have explored various synthetic protocols to construct the quinoline scaffold, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to functionalizing quinolines for biological and pharmaceutical activities .

Antibacterial Agents

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. These compounds exhibit potential as antibacterial agents, contributing to the fight against infectious diseases .

Histone Deacetylase (HDAC) Inhibitors

The 2-substituted phenylquinoline-4-carboxylic acid group has been incorporated into HDAC inhibitors. These novel structures hold promise in the discovery of potent HDAC inhibitors, which play a crucial role in epigenetic regulation and cancer therapy .

properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-23-15-10-7-13(8-11-15)6-9-14-12-17(19(21)22)16-4-2-3-5-18(16)20-14/h2-12H,1H3,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLFMDVONQYPI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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